4-(S-Acetylthio)benzaldehyde

Descripción

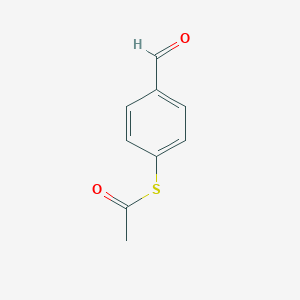

Structure

3D Structure

Propiedades

IUPAC Name |

S-(4-formylphenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMFYYQSMFCNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457903 | |

| Record name | 4-(S-Acetylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28130-89-4 | |

| Record name | 4-(S-Acetylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(S-Acetylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(S-Acetylthio)benzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its aldehyde group serves as a key handle for various transformations, while the acetylthio moiety provides a protected form of a thiol, which can be unmasked for subsequent reactions, such as surface functionalization or introduction into sulfur-containing pharmacophores. This technical guide provides a comprehensive overview of a proposed synthetic route to 4-(S-Acetylthio)benzaldehyde and outlines its key characterization parameters. The information presented herein is intended to equip researchers with the necessary details to synthesize and validate this important chemical building block.

Synthesis of 4-(S-Acetylthio)benzaldehyde

A plausible and efficient synthesis of 4-(S-Acetylthio)benzaldehyde can be achieved via a two-step reaction sequence starting from the readily available 4-(methylthio)benzaldehyde. The synthesis involves the demethylation of the thioether to the corresponding thiol, followed by acetylation to yield the final product.

Proposed Synthetic Pathway

The proposed pathway involves two key transformations:

-

Demethylation: Conversion of 4-(methylthio)benzaldehyde to 4-mercaptobenzaldehyde.

-

Acetylation: Reaction of 4-mercaptobenzaldehyde with an acetylating agent to form 4-(S-Acetylthio)benzaldehyde.[1]

Caption: Proposed synthesis of 4-(S-Acetylthio)benzaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-Mercaptobenzaldehyde (Proposed Protocol)

This protocol is based on a general method for the demethylation of aryl methyl thioethers.[1]

-

To a stirred solution of 4-(methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a solution of hydrobromic acid (HBr) in acetic acid (e.g., 33 wt % HBr in acetic acid, 2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-mercaptobenzaldehyde.

Step 2: Synthesis of 4-(S-Acetylthio)benzaldehyde (Proposed Protocol)

This protocol is adapted from general acetylation procedures for thiols.[2]

-

Dissolve 4-mercaptobenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 4-(S-Acetylthio)benzaldehyde.

Characterization of 4-(S-Acetylthio)benzaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(S-Acetylthio)benzaldehyde. The following are the expected characterization data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.23 g/mol [2] |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not explicitly found in search results. |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(S-Acetylthio)benzaldehyde. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Aromatic protons (ortho to CHO) |

| ~7.5 | Doublet | 2H | Aromatic protons (ortho to SAc) |

| ~2.4 | Singlet | 3H | Acetyl protons (-COCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~194 | Thioester carbonyl carbon (-SCOCH₃) |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~140 | Aromatic carbon (C-CHO) |

| ~135 | Aromatic carbon (C-SAc) |

| ~130 | Aromatic carbons (CH) |

| ~129 | Aromatic carbons (CH) |

| ~30 | Acetyl methyl carbon (-COCH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830, ~2730 | Medium | C-H stretch of the aldehyde |

| ~1710 | Strong | C=O stretch of the thioester |

| ~1690 | Strong | C=O stretch of the aldehyde |

| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |

| ~1350 | Medium | C-H bending of the acetyl group |

| ~1100 | Medium | C-S stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | Molecular ion [M]⁺ |

| 138 | Loss of acetyl group [-COCH₂]⁺ |

| 109 | Loss of thioacetyl group [-SCOCH₃]⁺ |

| 43 | Acetyl cation [CH₃CO]⁺ |

Characterization Workflow

Caption: Workflow for the purification and characterization of 4-(S-Acetylthio)benzaldehyde.

Safety Considerations

It is imperative that the synthesis of 4-(S-Acetylthio)benzaldehyde be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care.

-

Acetyl chloride is a corrosive and lachrymatory substance. It reacts violently with water.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Organic solvents used are flammable and should be handled away from ignition sources.

Conclusion

This technical guide provides a detailed (proposed) protocol for the synthesis of 4-(S-Acetylthio)benzaldehyde, a valuable building block in organic and medicinal chemistry. The outlined characterization data, based on established spectroscopic principles and data from analogous compounds, will aid researchers in confirming the successful synthesis and purity of the target molecule. Adherence to the described methodologies and safety precautions will facilitate the reliable preparation of this compound for further research and development applications.

References

An In-depth Technical Guide to 4-(S-Acetylthio)benzaldehyde (CAS: 28130-89-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(S-Acetylthio)benzaldehyde, a versatile bifunctional molecule with applications in organic synthesis and potential relevance to drug discovery. This document outlines its chemical and physical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and potential applications for the scientific community.

Core Properties and Data

4-(S-Acetylthio)benzaldehyde, also known as S-(4-formylphenyl) ethanethioate, is a benzaldehyde derivative featuring a reactive aldehyde group and a protected thiol group in the form of a thioacetate ester. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4-(S-Acetylthio)benzaldehyde

| Property | Value | Reference |

| CAS Number | 28130-89-4 | N/A |

| Molecular Formula | C₉H₈O₂S | [1][2] |

| Molecular Weight | 180.23 g/mol | [2] |

| Appearance | No Data Available | [1] |

| Purity | >98% | [1] |

| Melting Point | No Data Available | N/A |

| Boiling Point | No Data Available | N/A |

| Density | No Data Available | N/A |

| Solubility | No Data Available | N/A |

Synthesis and Experimental Protocols

The synthesis of 4-(S-Acetylthio)benzaldehyde can be achieved through several routes, leveraging its key functional groups. One common method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a thioacetate source.

Synthesis from 4-Bromobenzaldehyde

A practical laboratory-scale synthesis involves the reaction of 4-bromobenzaldehyde with potassium thioacetate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagent: Add potassium thioacetate (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

DOT Diagram: Synthesis of 4-(S-Acetylthio)benzaldehyde

Chemical Reactivity and Synthetic Applications

The chemical behavior of 4-(S-Acetylthio)benzaldehyde is dictated by the distinct reactivity of its aldehyde and thioester functional groups. This allows for selective and sequential chemical transformations, making it a versatile building block in organic synthesis.[2]

Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to a variety of nucleophilic addition reactions.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(S-acetylthio)benzoic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde group yields the primary alcohol, [4-(S-acetylthio)phenyl]methanol.

-

Nucleophilic Addition: The aldehyde reacts with various nucleophiles. For instance, reaction with amines can form Schiff bases, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles.

Reactions of the S-Acetylthio Group

The thioester group can be cleaved to unmask the thiol functionality, which can then participate in further reactions.

-

Hydrolysis: The acetyl group can be removed under basic or acidic conditions to generate 4-mercaptobenzaldehyde. This free thiol can then be used in reactions such as Michael additions or as a nucleophile in substitution reactions.

DOT Diagram: Reactivity of 4-(S-Acetylthio)benzaldehyde

Applications in Drug Development and Medicinal Chemistry

While specific examples of 4-(S-Acetylthio)benzaldehyde as a key component in marketed drugs are not prevalent in the literature, its structural motifs are of interest in medicinal chemistry. The thiol group, once deprotected, is a key functional group in many biologically active molecules, including enzyme inhibitors and antioxidants. The benzaldehyde moiety serves as a scaffold that can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The related compound, 4-(methylthio)benzaldehyde, has been utilized as an intermediate in the synthesis of pyrrole derivatives with analgesic and anti-inflammatory activities. This suggests that 4-(S-Acetylthio)benzaldehyde could serve as a valuable precursor for the synthesis of novel therapeutic agents, particularly those where a thiol or thioether functionality is desired.

Currently, there is no publicly available information linking 4-(S-Acetylthio)benzaldehyde to specific biological signaling pathways or detailing its mechanism of action in any biological system. Further research is warranted to explore the potential biological activities of this compound and its derivatives.

Spectroscopic Data

Characterization of 4-(S-Acetylthio)benzaldehyde is typically performed using standard spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features are as follows:

Table 2: Expected Spectroscopic Data for 4-(S-Acetylthio)benzaldehyde

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.9-10.1 ppm.- Aromatic protons (AA'BB' system) in the range of 7.5-8.0 ppm.- Acetyl protons (CH₃) singlet around 2.4 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon around 191-193 ppm.- Thioester carbonyl carbon around 193-195 ppm.- Aromatic carbons in the range of 125-145 ppm.- Acetyl methyl carbon around 30 ppm. |

| IR Spectroscopy | - Aldehyde C=O stretch around 1700-1710 cm⁻¹.- Thioester C=O stretch around 1690-1700 cm⁻¹.- C-H stretches (aromatic and aldehyde) around 2700-3100 cm⁻¹.- C-S stretch around 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 180. |

Conclusion

4-(S-Acetylthio)benzaldehyde is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, providing a gateway to more complex molecular architectures. While there is a need for more comprehensive data on its physicochemical properties and biological activities, this guide provides a solid foundation for researchers and scientists working with this compound. The detailed experimental protocols and an understanding of its reactivity will aid in its effective utilization in the laboratory. Further exploration of its potential in medicinal chemistry is a promising area for future research.

References

structure and molecular weight of 4-(S-Acetylthio)benzaldehyde

An In-depth Technical Guide to 4-(S-Acetylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(S-Acetylthio)benzaldehyde (CAS No. 28130-89-4), a versatile bifunctional molecule. Its unique structure, featuring both a reactive aldehyde and a protected thiol group, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and biologically active compounds. This document details its structure, physicochemical and spectroscopic properties, chemical reactivity, and its applications in drug discovery, supplemented with detailed experimental protocols.

Structure and Physicochemical Properties

4-(S-Acetylthio)benzaldehyde, also known by its IUPAC name S-(4-formylphenyl) ethanethioate, is an aromatic compound characterized by a benzaldehyde core substituted at the para-position with an acetylthio (thioester) group.[1][2] This dual functionality allows for selective and sequential chemical transformations, making it an attractive starting material for complex molecular architectures.[3]

The quantitative physicochemical properties of 4-(S-Acetylthio)benzaldehyde are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(S-Acetylthio)benzaldehyde

| Property | Value / Description | Reference(s) |

|---|---|---|

| IUPAC Name | S-(4-formylphenyl) ethanethioate | [2] |

| Synonyms | 4-(Acetylthio)benzaldehyde, Thioacetic Acid S-Ester with p-Mercaptobenzaldehyde | [1] |

| CAS Number | 28130-89-4 | [1][3][4] |

| Molecular Formula | C₉H₈O₂S | [1] |

| Molecular Weight | 180.22 g/mol | [1] |

| Appearance | Data not available in cited sources. Related compounds exist as liquids or solids. | |

| Melting Point | Data not available. For context, the related 4-(methylthio)benzaldehyde has a melting point of 6°C. | [5] |

| Boiling Point | Data not available. For context, the related 4-(methylthio)benzaldehyde boils at 118-121°C (5 mmHg). |[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-(S-Acetylthio)benzaldehyde. While specific experimental spectra for this compound were not found in the searched literature, Table 2 outlines the expected characteristic signals based on its functional groups and data from analogous compounds.

Table 2: Expected Spectroscopic Data for 4-(S-Acetylthio)benzaldehyde

| Technique | Expected Characteristics | Reference(s) |

|---|---|---|

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.9-10.1 ppm.- Aromatic protons (C₆H₄): Two doublets in the aromatic region, ~7.6-8.0 ppm.- Acetyl protons (CH₃): Singlet, ~2.4 ppm. | [6][7] |

| ¹³C NMR | - Aldehyde carbonyl (C=O): ~191-193 ppm.- Thioester carbonyl (C=O): ~194-196 ppm.- Aromatic carbons: Multiple signals, ~125-145 ppm.- Acetyl methyl (CH₃): ~30 ppm. | [6][7] |

| IR Spectroscopy | - Aldehyde C-H stretch: Two weak bands, ~2820 cm⁻¹ and ~2720 cm⁻¹.- Carbonyl (C=O) stretches: Strong absorptions for aldehyde (~1700-1710 cm⁻¹) and thioester (~1680-1690 cm⁻¹).- Aromatic C=C stretch: ~1600 cm⁻¹. | [8][9][10] |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 180.- Key Fragments: m/z = 179 (M-H), 151 (M-CHO), 137 (M-COCH₃), 77 (C₆H₅⁺). |[11][12][13] |

Chemical Reactivity and Applications

The synthetic utility of 4-(S-Acetylthio)benzaldehyde stems from the distinct reactivity of its two primary functional groups.[3] The aldehyde group is electrophilic and susceptible to nucleophilic addition, while the thioester serves as a stable protecting group for a thiol, which can be unmasked to act as a potent nucleophile. This orthogonal reactivity allows for a stepwise functionalization of the molecule.

-

Aldehyde Group Reactions : The aldehyde can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines (Schiff bases).[3]

-

Thioester Group Reactions : The S-acetyl group can be selectively cleaved under hydrolytic conditions (acidic or basic) to liberate the free thiol (4-mercaptobenzaldehyde). This thiol can then participate in nucleophilic substitution or addition reactions.

The diagram below illustrates these key reactive pathways.

This versatility makes the compound a key building block in synthesizing sulfur-containing ligands, pyrrole derivatives with anti-inflammatory activity, and precursors for COX-2 inhibitors.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 4-(S-Acetylthio)benzaldehyde.

Protocol 1: Synthesis of 4-(S-Acetylthio)benzaldehyde

This protocol is based on a two-step procedure involving the formation of 4-mercaptobenzaldehyde followed by acylation.[2]

Materials:

-

4-(Methylthio)benzaldehyde

-

Hydrobromic acid (HBr, 48%)

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Step 1: Demethylation to 4-mercaptobenzaldehyde

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 4-(methylthio)benzaldehyde in a suitable solvent like acetic acid.

-

Add an excess of concentrated hydrobromic acid (HBr).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield crude 4-mercaptobenzaldehyde, which can be used directly in the next step.

Step 2: Acylation to 4-(S-Acetylthio)benzaldehyde

-

Dissolve the crude 4-mercaptobenzaldehyde in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Add a base, such as triethylamine or pyridine (approx. 1.1 equivalents), to the solution.

-

Add acetyl chloride (approx. 1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

The general workflow for this synthesis and purification is visualized below.

Protocol 2: Characterization of the Final Product

Standard analytical techniques should be used to confirm the identity and purity of the synthesized 4-(S-Acetylthio)benzaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical shifts and integration values correspond to the expected structure (see Table 2).[14][15]

-

Infrared (IR) Spectroscopy : Obtain the IR spectrum of a thin film (if liquid) or a KBr pellet (if solid). Verify the presence of characteristic absorption bands for the aldehyde and thioester functional groups as detailed in Table 2.[14]

-

Mass Spectrometry (MS) : Analyze the sample using an MS technique (e.g., GC-MS or ESI-MS) to confirm the molecular weight (m/z = 180) and observe the expected fragmentation pattern.[11]

Role in Drug Discovery and Development

While specific biological signaling pathways for 4-(S-Acetylthio)benzaldehyde are not extensively documented, its structural motifs are present in many biologically active molecules. Benzaldehyde derivatives are known to exhibit a range of activities, including tyrosinase inhibition and antimicrobial effects.[16][17] The thioester and latent thiol functionalities are particularly relevant in medicinal chemistry. Thioesters are key intermediates in the biosynthesis of many natural products and can act as acylating agents.[18][19]

The primary role of 4-(S-Acetylthio)benzaldehyde in drug development is as a versatile chemical scaffold. It allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). The diagram below illustrates its role in a typical analogue-based drug design workflow.

Conclusion

4-(S-Acetylthio)benzaldehyde is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined, orthogonal reactivity allows for its incorporation into complex molecules in a controlled manner. While some physical property data remains to be experimentally determined, its chemical behavior and spectroscopic characteristics can be reliably predicted. The protocols and workflows provided in this guide serve as a robust starting point for the synthesis, characterization, and strategic application of this compound in the pursuit of novel therapeutic agents and advanced materials.

References

- 1. 4-(S-Acetylthio)benzaldehyde | 28130-89-4 [amp.chemicalbook.com]

- 2. organic chemistry - How do I convert 4-(Methylthio)benzaldehyde to 4-(thioacetate)benzaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 4-(S-Acetylthio)benzaldehyde | 28130-89-4 | Benchchem [benchchem.com]

- 4. 4-(S-Acetylthio)benzaldehyde | 28130-89-4 [chemicalbook.com]

- 5. 4-(Methylthio)benzaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 16. ijpsr.com [ijpsr.com]

- 17. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural products from thioester reductase containing biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4-(S-Acetylthio)benzaldehyde safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-(S-Acetylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(S-Acetylthio)benzaldehyde (CAS No. 28130-89-4), a compound utilized in organic synthesis. Due to its reactive nature and potential health hazards, a thorough understanding of its properties and associated safety protocols is crucial for personnel in research and development.

Hazard Identification and Classification

4-(S-Acetylthio)benzaldehyde is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Statements for 4-(S-Acetylthio)benzaldehyde

| Code | Hazard Statement | Hazard Class |

| H227 | Combustible liquid | Flammable liquids (Category 4) |

| H315 | Causes skin irritation | Skin irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system |

| H360 | May damage fertility or the unborn child | Reproductive toxicity (Category 1B) |

| H411 | Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2) |

Table 2: GHS Precautionary Statements for 4-(S-Acetylthio)benzaldehyde

| Code | Precautionary Statement |

| P201 | Obtain special instructions before use.[1][2] |

| P202 | Do not handle until all safety precautions have been read and understood.[1][2][3] |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2] |

| P261 | Avoid breathing mist or vapors.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P271 | Use only outdoors or in a well-ventilated area.[1][4] |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water and soap.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention.[3][4] |

| P391 | Collect spillage.[2] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[2][3][4] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[2][3][4] |

Caption: Workflow for chemical hazard identification and risk management.

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of 4-(S-Acetylthio)benzaldehyde. The table below contains information for a closely related compound, 4-(Methylthio)benzaldehyde, which may serve as a useful reference.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H8O2S |

| Molecular Weight | 180.22 g/mol |

| Appearance | Yellow (for 4-(Methylthio)benzaldehyde) |

| Odor | Stench (for 4-(Methylthio)benzaldehyde)[5][6] |

| Melting Point/Range | 6 °C / 42.8 °F (for 4-(Methylthio)benzaldehyde)[5] |

| Boiling Point/Range | 86 - 90 °C / 186.8 - 194 °F @ 1 mmHg (for 4-(Methylthio)benzaldehyde)[5] |

| Density | 1.144 g/mL at 25 °C (for 4-(Methylthio)benzaldehyde) |

| Flash Point | 110 °C / 230 °F - closed cup (for 4-(Methylthio)benzaldehyde) |

| Solubility | No data available |

Note: Properties for 4-(Methylthio)benzaldehyde are provided as an estimate due to structural similarity. Exact properties for 4-(S-Acetylthio)benzaldehyde may differ.

Safe Handling and Storage

Handling:

-

Work under a chemical fume hood.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Take precautionary measures against static discharge.[1]

Storage:

-

Store locked up or in an area accessible only to qualified or authorized persons.[1][2][4]

-

This material is air, light, and moisture sensitive; consider storing under an inert atmosphere such as nitrogen.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[1][5][6][7]

-

Respiratory Protection: If vapors or aerosols are generated, a respirator is required.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 7. laboratuar.com [laboratuar.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

commercial suppliers of 4-(S-Acetylthio)benzaldehyde

An In-depth Technical Guide to 4-(S-Acetylthio)benzaldehyde for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of 4-(S-Acetylthio)benzaldehyde, a versatile bifunctional molecule with applications in organic synthesis and potential relevance in drug discovery. The document covers commercial sourcing, physicochemical properties, synthesis protocols, and key reactions, and explores potential biological signaling pathways.

Commercial Suppliers

4-(S-Acetylthio)benzaldehyde (CAS No. 28130-89-4) is available from various chemical suppliers. Researchers should note that this compound is intended for research use only and not for human or veterinary use.[1] The following table summarizes a selection of commercial suppliers and their offerings.

| Supplier | Product Number | Purity | Quantity |

| American Custom Chemicals Corporation | CCH0005927 | 95.00% | 500 mg |

| TRC | A188660 | Not Specified | 250 mg |

| BioOrganics | BO-93324 | >98% | Please Enquire |

| BenchChem | B112412 | Not Specified | Not Specified |

Physicochemical Properties

The key physicochemical properties of 4-(S-Acetylthio)benzaldehyde are summarized below. This data is essential for designing synthetic reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₉H₈O₂S[2][3] |

| Molecular Weight | 180.22 g/mol [2] |

| CAS Number | 28130-89-4[1][2] |

| Appearance | Not specified, likely a solid |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate.[1] |

| Canonical SMILES | CC(=O)SC1=CC=C(C=C1)C=O[1] |

| InChI Key | PIMFYYQSMFCNPA-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

4-(S-Acetylthio)benzaldehyde possesses two reactive functional groups: an aldehyde and a thioester. This dual functionality allows for a range of chemical transformations.[1]

Synthesis of 4-(S-Acetylthio)benzaldehyde

While specific detailed protocols for the synthesis of 4-(S-Acetylthio)benzaldehyde are not extensively published, a common method involves the reaction of 4-mercaptobenzaldehyde with an acetylating agent. An alternative approach starts with a 4-(substituted)benzaldehyde and introduces the acetylthio group. A plausible synthesis route starting from 4-(methylthio)benzaldehyde is outlined below.

Protocol: Synthesis from 4-(Methylthio)benzaldehyde

This two-step process involves the demethylation of 4-(methylthio)benzaldehyde to form the corresponding thiol, followed by acetylation.

Step 1: Demethylation to 4-Mercaptobenzaldehyde

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzaldehyde in a suitable solvent such as dichloromethane.

-

Add a demethylating agent, such as boron tribromide (BBr₃) or react with HBr to form the thiol.

-

Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with water or an appropriate quenching agent.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain crude 4-mercaptobenzaldehyde.

Step 2: Acetylation to 4-(S-Acetylthio)benzaldehyde

-

Dissolve the crude 4-mercaptobenzaldehyde in a suitable solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath and add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(S-Acetylthio)benzaldehyde.

Key Reactions and Experimental Protocols

The aldehyde and thioester groups of 4-(S-Acetylthio)benzaldehyde can undergo various chemical transformations.

Reaction with Primary Amines to Form Imines (Schiff Bases)

The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases.[1]

Protocol: Imine Formation

-

Dissolve 4-(S-Acetylthio)benzaldehyde in a suitable solvent such as methanol or ethanol.

-

Add an equimolar amount of the desired primary amine.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, the imine product can often be isolated by precipitation or after removal of the solvent.

Wittig Reaction

The aldehyde group can be converted to an alkene via the Wittig reaction.

Protocol: Wittig Reaction

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in a dry solvent like tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the ylide.

-

Stir the resulting colored solution for a period to ensure complete ylide formation.

-

Add a solution of 4-(S-Acetylthio)benzaldehyde in the same dry solvent to the ylide solution dropwise at 0 °C or a lower temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by column chromatography.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by 4-(S-Acetylthio)benzaldehyde are not well-documented, the structural components of the molecule—a benzaldehyde derivative and a thioester—suggest potential interactions with biological systems.

Benzaldehyde Derivatives and Signaling

Certain benzaldehyde derivatives have been shown to exhibit anti-inflammatory and anti-cancer effects by modulating various signaling pathways. For instance, some benzaldehydes can suppress the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in inflammation. This includes the inhibition of phosphorylated ERK, JNK, and p38 proteins.

Biochemical Role of Thioesters

Thioesters are key intermediates in various metabolic pathways. Acetyl-CoA, a prominent thioester, is central to the citric acid cycle and fatty acid metabolism. The thioester bond is considered "high-energy," making it a good leaving group in acyl transfer reactions. The acetylthio group in 4-(S-Acetylthio)benzaldehyde could potentially be recognized by enzymes that process thioesters, or it could act as a delivery vehicle for a thiol-containing molecule upon hydrolysis.

References

Solubility Profile of 4-(S-Acetylthio)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(S-Acetylthio)benzaldehyde, a versatile bifunctional molecule utilized in organic synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the compound's structural features that influence its solubility, alongside detailed experimental protocols for determining its solubility in common organic solvents. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable solubility data in their own laboratory settings.

Introduction

4-(S-Acetylthio)benzaldehyde, also known as S-(4-formylphenyl) ethanethioate, is a valuable building block in the synthesis of a variety of more complex molecules.[1][2] Its utility stems from the presence of two reactive functional groups: a benzaldehyde moiety and a protected thiol group in the form of a thioacetate. This dual functionality allows for selective and sequential chemical transformations, making it a key intermediate in the development of pharmaceuticals and other biologically active compounds.

Understanding the solubility of 4-(S-Acetylthio)benzaldehyde in various organic solvents is critical for its effective use in synthesis, purification, and formulation. Proper solvent selection is paramount for optimizing reaction conditions, achieving desired yields, and developing effective crystallization and purification strategies. This guide addresses the current knowledge gap regarding its specific solubility and provides the necessary tools for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(S-Acetylthio)benzaldehyde is presented in Table 1. These properties provide foundational information for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of 4-(S-Acetylthio)benzaldehyde

| Property | Value | Reference |

| CAS Number | 28130-89-4 | [1][2] |

| Molecular Formula | C₉H₈O₂S | [1][2] |

| Molecular Weight | 180.22 g/mol | [1] |

| Synonyms | 4-(Acetylthio)benzaldehyde, S-(4-formylphenyl) ethanethioate | [1][2] |

Solubility Data

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed experimental protocol for determining the solubility of 4-(S-Acetylthio)benzaldehyde. The most common and reliable method for this purpose is the isothermal shake-flask method.

Materials and Equipment

-

4-(S-Acetylthio)benzaldehyde (high purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(S-Acetylthio)benzaldehyde to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Accurately pipette a known volume of a selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-(S-Acetylthio)benzaldehyde.

-

A calibration curve should be prepared using standard solutions of known concentrations of 4-(S-Acetylthio)benzaldehyde in the respective solvent.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (C × DF × V) / V_initial

where:

-

C is the concentration of the diluted sample determined from the calibration curve (g/L)

-

DF is the dilution factor

-

V is the final volume of the diluted solution (L)

-

V_initial is the initial volume of the supernatant taken (L)

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-(S-Acetylthio)benzaldehyde using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

Logical Relationship in Solubility Studies

The following diagram outlines the logical progression and dependencies in a comprehensive solubility study.

Caption: Logical flow of a solubility study.

Conclusion

While quantitative solubility data for 4-(S-Acetylthio)benzaldehyde in common organic solvents is not currently documented in readily accessible sources, this technical guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol for the isothermal shake-flask method, coupled with the illustrative workflows, offers a robust approach for generating reliable and reproducible solubility data. Such data is indispensable for the optimization of synthetic routes, purification techniques, and the formulation of products containing this versatile chemical intermediate. It is recommended that future studies focus on the systematic determination and publication of these solubility values to benefit the broader scientific and industrial communities.

References

spectroscopic data (NMR, IR, MS) of 4-(S-Acetylthio)benzaldehyde

A comprehensive analysis of the spectroscopic data for 4-(S-Acetylthio)benzaldehyde, a versatile bifunctional molecule, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for 4-(S-Acetylthio)benzaldehyde (C₉H₈O₂S, Molar Mass: 180.23 g/mol ) is crucial for its characterization and confirmation of its chemical structure. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.5 | Doublet | 2H | Aromatic protons (ortho to -SCOCH₃) |

| ~2.4 | Singlet | 3H | Acetyl protons (-COCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~194 | Aldehyde Carbonyl Carbon (-C HO) |

| ~191 | Thioester Carbonyl Carbon (-SC OCH₃) |

| ~140 | Aromatic Carbon (C-CHO) |

| ~135 | Aromatic Carbon (C-SCOCH₃) |

| ~130 | Aromatic Carbons (CH, ortho to -CHO) |

| ~129 | Aromatic Carbons (CH, ortho to -SCOCH₃) |

| ~30 | Acetyl Carbon (-COC H₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Strong | Thioester C=O stretch |

| ~1690 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~1100 | Strong | C-S stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 180 | Molecular ion [M]⁺ |

| 137 | [M - COCH₃]⁺ |

| 109 | [M - SCOCH₃]⁺ |

| 43 | [COCH₃]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 10-20 mg of 4-(S-Acetylthio)benzaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A relaxation delay of 1-2 seconds is employed between scans.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Several hundred to thousands of scans are typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR) : A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Sample : The compound is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid IR cell.

-

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum (of the KBr pellet, empty ATR, or solvent) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for this type of molecule.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

GC-MS Analysis :

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the column and enter the mass spectrometer.

-

-

Ionization : In the ion source (typically set to 70 eV for EI), the sample molecules are bombarded with electrons, leading to ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition and Processing : The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-(S-Acetylthio)benzaldehyde.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to elucidate the structure of 4-(S-Acetylthio)benzaldehyde.

The Role of 4-(S-Acetylthio)benzaldehyde as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(S-Acetylthio)benzaldehyde, a bifunctional aromatic compound, serves as a pivotal intermediate in organic synthesis. Its unique structure, incorporating both a reactive aldehyde and a protected thiol functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of 4-(S-Acetylthio)benzaldehyde, with a particular focus on its emerging role in drug discovery and materials science. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction

4-(S-Acetylthio)benzaldehyde, also known as S-(4-formylphenyl) ethanethioate, is a valuable building block in synthetic organic chemistry. The presence of an aldehyde group at the para position of the benzene ring allows for a wide array of classical carbonyl reactions, including Schiff base formation, aldol condensation, and oxidation/reduction. Simultaneously, the S-acetylthio group serves as a stable, protected form of a thiol, which can be selectively deprotected to reveal a highly nucleophilic thiol group. This orthogonality of reactive sites makes 4-(S-Acetylthio)benzaldehyde an attractive starting material for the synthesis of complex molecules with diverse functionalities. Its applications span from the development of novel therapeutic agents to the engineering of functionalized surfaces.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(S-Acetylthio)benzaldehyde is provided in Table 1.

Table 1: Physicochemical Properties of 4-(S-Acetylthio)benzaldehyde

| Property | Value |

| CAS Number | 28130-89-4 |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72-75 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate); insoluble in water. |

Synthesis of 4-(S-Acetylthio)benzaldehyde

While several synthetic routes to 4-(S-Acetylthio)benzaldehyde exist, a common and effective method involves the acetylation of 4-mercaptobenzaldehyde. An alternative strategy begins with 4-formylphenylboronic acid, which can be converted to the corresponding thiol and subsequently acetylated.

General Experimental Protocol for Synthesis

Materials:

-

4-Mercaptobenzaldehyde

-

Acetyl chloride or acetic anhydride

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-mercaptobenzaldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(S-Acetylthio)benzaldehyde.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.01 (s, 1H, -CHO), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 2.45 (s, 3H, -COCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 194.2, 191.5, 139.8, 136.2, 130.1, 129.5, 30.7.

-

IR (KBr, cm⁻¹): 2925, 1690, 1595, 1385, 1120.

-

MS (ESI): m/z 181.03 [M+H]⁺.

The Genesis of Aromatic Synthesis: A Technical Guide to the Discovery and History of Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the simplest aromatic aldehyde, holds a pivotal position in the history of organic chemistry. Its discovery and the subsequent development of reactions involving its derivatives laid the foundational principles of modern synthetic strategies. This technical guide provides an in-depth exploration of the discovery and historical evolution of benzaldehyde and its derivatives in synthesis. It details the seminal moments from its initial isolation to the establishment of key synthetic methodologies that have become cornerstones of organic chemistry. This document provides detailed experimental protocols for cornerstone reactions, presents quantitative data for historical and contemporary methods, and visualizes key reaction pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The Dawn of Aromatic Chemistry: The Discovery of Benzaldehyde

The story of benzaldehyde begins in the early 19th century, intertwined with the study of natural products. In 1803, the French pharmacist Martrès first extracted a volatile oil from bitter almonds, the seeds of Prunus dulcis. This oil, known for its characteristic almond scent, contained the compound we now know as benzaldehyde.[1] However, it was the collaborative efforts of French chemists Pierre Robiquet and Antoine Boutron-Charlard that led to a more thorough investigation of this "oil of bitter almonds."

The true breakthrough in understanding benzaldehyde came in 1832 when German chemists Friedrich Wöhler and Justus von Liebig conducted a detailed study of this oil.[1][2] Their seminal paper, "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), published in Annalen der Pharmacie, not only detailed the properties of benzaldehyde but also introduced the concept of the "benzoyl radical" (C₇H₅O).[2][3] They demonstrated that this group of atoms could remain unchanged through a series of chemical transformations, a foundational concept in the development of structural theory in organic chemistry.[2][4] This work is considered one of the most significant papers in the history of chemistry.[2]

Early Synthetic Methodologies and Key Named Reactions

Following its discovery and initial characterization, the 19th century witnessed the development of several fundamental reactions that utilized benzaldehyde as a key starting material, leading to a wide array of derivatives. These reactions not only expanded the synthetic chemist's toolkit but also deepened the understanding of chemical reactivity.

The Cannizzaro Reaction (1853)

Discovered by Stanislao Cannizzaro, this reaction demonstrates the disproportionation of a non-enolizable aldehyde, such as benzaldehyde, in the presence of a strong base. One molecule of the aldehyde is oxidized to a carboxylic acid (in the form of its salt), while another is reduced to an alcohol.

The Perkin Reaction (1868)

Developed by William Henry Perkin, this reaction provides a method for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives.[5][6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[5] The reaction typically requires high temperatures.[5]

The Claisen-Schmidt Condensation (1881)

This reaction, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt, is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde in the presence of a base.[7][8][9] This method is widely used to synthesize chalcones and other α,β-unsaturated ketones.

The Benzoin Condensation (1832)

First observed by Wöhler and Liebig in 1832, the benzoin condensation is the dimerization of two aromatic aldehydes, typically in the presence of a cyanide catalyst, to form an α-hydroxy ketone, known as a benzoin.[10][11][12] The catalytic version of this reaction was later developed by Nikolay Zinin in the late 1830s.[10][13]

Data Presentation: A Comparative Look at Synthetic Yields

The efficiency of synthetic methods for producing key benzaldehyde derivatives has evolved significantly over time. While precise yield data from the original 19th-century experiments is often not well-documented or directly comparable to modern standards due to differences in analytical techniques and purity assessment, a general comparison can be made between historical and contemporary methods.

| Reaction | Derivative | Historical Method (Catalyst/Conditions) | Reported Historical Yield (%) | Modern Method (Catalyst/Conditions) | Reported Modern Yield (%) |

| Perkin Reaction | Cinnamic Acid | Acetic anhydride, sodium acetate, heat | Often not reported, likely moderate | Acetic anhydride, triethylamine, reflux | >70% |

| Claisen-Schmidt | Dibenzalacetone | Ethanol, NaOH | Good, but often with side products | Phase-transfer catalysis, solvent-free | >90% |

| Benzoin Condensation | Benzoin | KCN, aqueous ethanol, reflux | ~50% (crude) | Thiamine HCl, NaOH, ethanol | 80-90% |

| Cannizzaro Reaction | Benzoic Acid & Benzyl Alcohol | Concentrated KOH | Variable | Phase-transfer catalysis | >90% (for each product) |

Note: Historical yields are estimates based on qualitative descriptions in early literature and may not reflect purified, isolated yields.

Experimental Protocols for Key Historical Syntheses

The following protocols provide detailed methodologies for carrying out the classic reactions involving benzaldehyde, reflecting modern laboratory practices for safety and efficiency.

Perkin Reaction: Synthesis of Cinnamic Acid

Objective: To synthesize cinnamic acid from benzaldehyde and acetic anhydride.

Reagents:

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Acetic anhydride (15.3 g, 0.15 mol)

-

Anhydrous potassium acetate (8.2 g, 0.1 mol)

-

Saturated sodium carbonate solution

-

10% Hydrochloric acid

Procedure:

-

A mixture of benzaldehyde, acetic anhydride, and anhydrous potassium acetate is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated in an oil bath at 180°C for 5 hours.

-

The hot reaction mixture is poured into a beaker of water with vigorous stirring.

-

The mixture is boiled until the excess acetic anhydride is hydrolyzed.

-

The solution is then made alkaline by the slow addition of a saturated sodium carbonate solution.

-

Any unreacted benzaldehyde is removed by steam distillation.

-

The solution is filtered hot to remove any resinous byproducts.

-

The filtrate is cooled and then acidified with 10% hydrochloric acid to precipitate the cinnamic acid.

-

The crude cinnamic acid is collected by vacuum filtration, washed with cold water, and recrystallized from hot water.

Expected Yield: ~10.4 g (70%)

Claisen-Schmidt Condensation: Synthesis of Dibenzalacetone

Objective: To synthesize dibenzalacetone from benzaldehyde and acetone.

Reagents:

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Acetone (2.9 g, 0.05 mol)

-

Ethanol (95%)

-

10% Sodium hydroxide solution

-

Glacial acetic acid

Procedure:

-

In a flask, dissolve benzaldehyde and acetone in ethanol.

-

Cool the flask in an ice bath and slowly add the 10% sodium hydroxide solution with constant stirring.

-

Continue stirring in the ice bath for 30 minutes. A yellow precipitate of dibenzalacetone will form.

-

Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from hot ethanol.

Expected Yield: ~10.5 g (90%)

Benzoin Condensation: Synthesis of Benzoin (Thiamine-catalyzed)

Objective: To synthesize benzoin from benzaldehyde using a thiamine catalyst.

Reagents:

-

Benzaldehyde (21.2 g, 0.2 mol)

-

Thiamine hydrochloride (1.7 g)

-

Ethanol (95%)

-

10% Sodium hydroxide solution

Procedure:

-

Dissolve thiamine hydrochloride in water in an Erlenmeyer flask.

-

Add ethanol to the thiamine solution.

-

In a separate container, cool the 10% sodium hydroxide solution in an ice bath.

-

Slowly add the cold sodium hydroxide solution to the thiamine solution with stirring.

-

Add the benzaldehyde to the flask and swirl to mix.

-

Allow the mixture to stand at room temperature for 24-48 hours. Crystals of benzoin will form.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude benzoin from hot ethanol.

Expected Yield: ~17 g (80%)

Cannizzaro Reaction: Disproportionation of Benzaldehyde

Objective: To produce benzoic acid and benzyl alcohol from benzaldehyde.

Reagents:

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Potassium hydroxide (5.6 g, 0.1 mol)

-

Water

-

Diethyl ether

-

Concentrated Hydrochloric acid

Procedure:

-

Dissolve potassium hydroxide in water in a flask and cool the solution in an ice bath.

-

Add benzaldehyde to the cold KOH solution and stir vigorously to create an emulsion.

-

Continue stirring for 24 hours at room temperature.

-

After 24 hours, add enough water to dissolve the potassium benzoate.

-

Extract the mixture with diethyl ether. The ether layer will contain the benzyl alcohol.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the benzoic acid.

-

Collect the benzoic acid by vacuum filtration and recrystallize from hot water.

-

Dry the ether layer from the extraction with anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to obtain benzyl alcohol.

Expected Yield: Benzoic acid: ~5.5 g (90% based on half the benzaldehyde); Benzyl alcohol: ~4.9 g (90% based on half the benzaldehyde)

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of these foundational reactions.

Caption: Mechanism of the Perkin Reaction.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Caption: Mechanism of the Benzoin Condensation.

Conclusion: The Enduring Legacy of Benzaldehyde in Synthesis

The journey from the extraction of a fragrant oil from bitter almonds to the development of a sophisticated suite of synthetic reactions centered around benzaldehyde marks a pivotal chapter in the history of chemistry. The pioneering work of Wöhler, Liebig, Perkin, Claisen, Schmidt, and Cannizzaro not only provided access to a vast array of aromatic compounds but also laid the conceptual groundwork for reaction mechanisms and synthetic strategy. For today's researchers, scientists, and drug development professionals, understanding this history is not merely an academic exercise. It offers a deeper appreciation for the fundamental principles that underpin modern organic synthesis and provides a context for the continued innovation in the field. The reactions developed in the 19th century remain remarkably relevant, forming the basis for the synthesis of pharmaceuticals, fragrances, polymers, and fine chemicals, a testament to the enduring legacy of benzaldehyde and its derivatives.

References

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 3. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 4. Friedrich Wöhler | Research Starters | EBSCO Research [ebsco.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Claisen-Schmidt Condensation [drugfuture.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. scribd.com [scribd.com]

- 13. lscollege.ac.in [lscollege.ac.in]

Methodological & Application

Application Notes and Protocols: 4-(S-Acetylthio)benzaldehyde in Thiol Chemistry and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(S-Acetylthio)benzaldehyde is a versatile bifunctional molecule that offers significant potential in chemical synthesis, particularly in the fields of bioconjugation and drug development. Its unique structure, featuring both a reactive aldehyde and a protected thiol group in the form of a thioacetate, allows for a range of chemoselective modifications. The thioacetate group serves as a stable precursor to a free thiol, which can be unmasked under specific conditions for subsequent reactions. Simultaneously, the aldehyde functionality provides a handle for various conjugation strategies, such as the formation of Schiff bases or oximes.

This document provides detailed application notes and protocols for the utilization of 4-(S-Acetylthio)benzaldehyde, focusing on its role as a thiol precursor and a valuable building block in organic synthesis and bioconjugation.

Key Features and Applications

4-(S-Acetylthio)benzaldehyde's utility is derived from its two distinct reactive sites: the aldehyde and the S-acetylthio group.[1] This dual-functionality enables sequential or orthogonal chemical transformations, facilitating the construction of complex molecular architectures.[1]

-

Thiol Precursor: The S-acetylthio group is a stable protecting group for the thiol functionality. The free thiol can be readily deprotected under mild conditions, allowing for its use in nucleophilic reactions, disulfide bond formation, or surface attachment (e.g., to gold nanoparticles).

-

Bioconjugation Handle: The aldehyde group can participate in various ligation chemistries. It readily reacts with primary amines to form Schiff bases, which can be further reduced to stable secondary amines. It can also react with hydrazides and alkoxyamines to form stable hydrazone and oxime linkages, respectively. These reactions are often used to conjugate the molecule to proteins, peptides, or other biomolecules.

-

Pharmaceutical Building Block: The combination of a protected thiol and an aldehyde on an aromatic scaffold makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Experimental Protocols

Protocol 1: Deprotection of the S-Acetylthio Group to Generate 4-Mercaptobenzaldehyde

This protocol describes the hydrolysis of the thioester bond in 4-(S-Acetylthio)benzaldehyde to yield the corresponding free thiol, 4-mercaptobenzaldehyde. This method is adapted from standard procedures for thioacetate deprotection.

Materials:

-

4-(S-Acetylthio)benzaldehyde

-

Ethanol (degassed)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M, degassed)

-

Hydrochloric acid (HCl) solution (e.g., 1 M, degassed)

-

Diethyl ether (degassed)

-

Round bottom flask

-

Stir bar

-

Separatory funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 4-(S-Acetylthio)benzaldehyde in degassed ethanol in a round bottom flask under an inert atmosphere.

-

Add the NaOH solution dropwise to the stirred solution.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with degassed HCl solution to a pH of approximately 7.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with degassed diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-mercaptobenzaldehyde.

Note: The resulting 4-mercaptobenzaldehyde is susceptible to oxidation to the corresponding disulfide. It should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Reductive Amination with a Primary Amine

This protocol outlines the conjugation of 4-(S-Acetylthio)benzaldehyde to a primary amine-containing molecule via reductive amination.

Materials:

-

4-(S-Acetylthio)benzaldehyde

-

Primary amine-containing substrate (e.g., a peptide or small molecule)

-

Methanol or other suitable solvent

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Reaction vial

-

Stir bar

Procedure:

-

Dissolve 4-(S-Acetylthio)benzaldehyde and the primary amine-containing substrate in methanol in a reaction vial.

-

Stir the mixture at room temperature to allow for the formation of the Schiff base intermediate. The reaction can be monitored by LC-MS.

-

Once the Schiff base formation is evident, add sodium cyanoborohydride or sodium triacetoxyborohydride to the reaction mixture in portions.

-

Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS.

-

Quench the reaction by adding a small amount of water or an appropriate buffer.

-

The product can be purified by standard chromatographic techniques such as reversed-phase HPLC.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of S-acetyl groups, which are applicable to 4-(S-Acetylthio)benzaldehyde.

| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Base-catalyzed hydrolysis | NaOH | Ethanol/Water | Reflux | 2 hours | Varies | General protocol |

| Thiol-Thioester Exchange | Thioglycolic acid (in solution) | Phosphate Buffer (pH 8) | Room Temp | Varies | 51-80 | [2] |

| Thiol-Thioester Exchange | Polymer-supported Thioglycolic acid | Phosphate Buffer (pH 8) | Room Temp | Varies | 61-93 | [2] |

| Biomimetic Deprotection | Cysteamine or L-cysteine | Aqueous Buffer (pH 8) | Room Temp | 30 min | up to 84 | [3] |

Visualizations

Caption: Workflow for the deprotection of 4-(S-Acetylthio)benzaldehyde.

Caption: Reaction pathway for reductive amination using 4-(S-Acetylthio)benzaldehyde.

Conclusion